molecular formula C23H25N5O3S B4803026 1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4803026
M. Wt: 451.5 g/mol
InChI Key: SLFWTXYQDLNKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features multiple functional groups, including an adamantyl group, a cyano group, a nitro group, and a pyrazole ring. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE likely involves multiple steps, including the formation of the pyrazole ring, the introduction of the adamantyl group, and the addition of the cyano and nitro groups. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The adamantyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like lithium aluminum hydride (LiAlH~4~) for reduction and oxidizing agents like potassium permanganate (KMnO~4~) for oxidation. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, compounds with similar structures are often studied for their potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicine, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

In industry, these compounds could be used in the development of new materials, such as polymers or coatings, or as intermediates in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrazole derivatives, adamantyl-containing compounds, or molecules with cyano and nitro groups.

Uniqueness

The uniqueness of 1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

1-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c24-11-17-16-3-1-2-4-19(16)32-22(17)25-21(29)20-18(28(30)31)12-27(26-20)23-8-13-5-14(9-23)7-15(6-13)10-23/h12-15H,1-10H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFWTXYQDLNKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C45CC6CC(C4)CC(C6)C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
1-(1-ADAMANTYL)-N~3~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.